molecular formula C10H11ClO3S B13166169 Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Cat. No.: B13166169
M. Wt: 246.71 g/mol
InChI Key: IUGCWNAMQFNPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a complex organic compound featuring a thiophene ring, an oxirane ring, and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate chlorinating agents and epoxidation reagents under controlled conditions. The process may include steps such as esterification, chlorination, and epoxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions and induce biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)propanoate: Similar structure but lacks the oxirane ring.

    Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)butanoate: Similar structure with an extended carbon chain.

    Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)pentanoate: Similar structure with a further extended carbon chain.

Uniqueness

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the presence of both the oxirane and thiophene rings, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate (CAS No. 5781-53-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₉ClO₃S
  • Molecular Weight : 222.68 g/mol
  • CAS Number : 5781-53-3
  • InChI Key : ZXUQEPZWVQIOJE-UHFFFAOYSA-N

Key Features :

  • Contains a chloro group, which may enhance reactivity.
  • The oxirane ring contributes to its potential as a reactive electrophile.
  • The presence of a methylthiophene moiety may influence its interaction with biological targets.

Anticancer Activity

A notable area of interest is the potential anticancer properties of this compound. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds that generate ROS can lead to oxidative stress, triggering apoptosis in cancer cells.
  • Inhibition of Survival Pathways : Many anticancer agents work by inhibiting key survival pathways such as PI3K/Akt and NF-kB, which are often upregulated in cancer.

A study on related compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar anticancer properties.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various methyl thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several derivatives, suggesting that modifications to the thiophene ring can enhance antimicrobial properties. While specific data for this compound were not available, the trends observed provide insight into its potential activity.

CompoundGram-positive Inhibition (mm)Gram-negative Inhibition (mm)
Compound A1510
Compound B2012
Methyl 2-chloro...TBDTBD

Study 2: Anticancer Activity

In vitro studies on structurally related compounds have shown promising results in inducing apoptosis in breast cancer cell lines. These compounds were found to increase intracellular calcium levels and ROS production, leading to cell death. The potential mechanism involves activation of the endoplasmic reticulum stress response.

Research Findings

  • Mechanistic Insights : The biological activity of this compound may involve modulation of cellular pathways related to oxidative stress and apoptosis.
  • Pharmacokinetics : Preliminary data suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good absorption and bioavailability.
  • Safety Profile : Safety assessments are crucial for any therapeutic agent; however, specific toxicity data for this compound remain limited.

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

methyl 2-chloro-3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C10H11ClO3S/c1-6-4-5-7(15-6)9(2)10(11,14-9)8(12)13-3/h4-5H,1-3H3

InChI Key

IUGCWNAMQFNPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2(C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.